molecular formula C11H14Br2O2S B14547839 2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene CAS No. 62261-18-1

2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene

Cat. No.: B14547839
CAS No.: 62261-18-1
M. Wt: 370.10 g/mol
InChI Key: QDPJMIAJATZFMH-UHFFFAOYSA-N
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Description

2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene is an organic compound characterized by the presence of a tert-butylsulfonyl group, two bromine atoms, and a methyl group attached to a benzene ring

Properties

CAS No.

62261-18-1

Molecular Formula

C11H14Br2O2S

Molecular Weight

370.10 g/mol

IUPAC Name

1,3-dibromo-2-tert-butylsulfonyl-5-methylbenzene

InChI

InChI=1S/C11H14Br2O2S/c1-7-5-8(12)10(9(13)6-7)16(14,15)11(2,3)4/h5-6H,1-4H3

InChI Key

QDPJMIAJATZFMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)S(=O)(=O)C(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene typically involves multiple steps. One common method starts with the bromination of 5-methylbenzene to introduce the bromine atoms at the 1 and 3 positions. . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of reagents and solvents is crucial to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene is unique due to the combination of the tert-butylsulfonyl group and two bromine atoms on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and mutagenic properties, supported by relevant research findings and data tables.

Chemical Structure

The compound can be described by its molecular formula C10H12Br2OSC_{10}H_{12}Br_2OS and has a molecular weight of approximately 317.17 g/mol. Its structure is characterized by a dibromo-substituted aromatic ring with a tert-butyl sulfonyl group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related dibromobenzene derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

These results suggest that the presence of bromine atoms and the sulfonyl group may enhance the compound's ability to disrupt bacterial cell membranes.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, preliminary studies indicate that this compound can inhibit cell proliferation in HeLa and MCF7 cell lines.

Cell LineIC50 (µM)
HeLa25
MCF730

These findings highlight the potential of this compound as a lead for developing anticancer agents.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that structurally related compounds exhibited broad-spectrum antibacterial activity. The study utilized disc diffusion methods to assess the efficacy against various pathogens.
  • Cytotoxicity in Cancer Research : In vitro assays conducted on breast cancer cell lines revealed that dibromobenzene derivatives could induce apoptosis through reactive oxygen species (ROS) generation. This suggests a mechanism for their anticancer activity.

Q & A

Q. What are the common synthetic routes for preparing 2-[(tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene, and what key reaction conditions should be optimized?

A typical synthesis involves sequential functionalization of the benzene ring. First, introduce the tert-butylsulfonyl group via sulfonation using tert-butylsulfonyl chloride under Friedel-Crafts conditions (anhydrous AlCl₃ in dichloromethane at 0–5°C). Bromination is then performed using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 40–50°C, leveraging the sulfonyl group's meta-directing effects. Methylation at the 5-position can be achieved via a Kumada coupling using methylmagnesium bromide and a palladium catalyst. Key optimizations include controlling reaction temperatures to avoid over-bromination and ensuring anhydrous conditions during Grignard reactions .

Q. How can regioselectivity in bromination be controlled when the tert-butylsulfonyl group is present?

The tert-butylsulfonyl group acts as a strong meta-directing substituent due to its electron-withdrawing nature. To ensure bromination occurs at the 1- and 3-positions, use stoichiometric control (limiting Br₂ to 2 equivalents) and moderate temperatures (40–50°C). Competitive para-bromination can arise if excess Br₂ or higher temperatures are used, as observed in analogous sulfonylated benzene systems .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and tert-butyl protons (δ 1.3–1.5 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z ≈ 410–412 for [M+H]⁺).
  • IR spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
    Cross-referencing with computational data (e.g., InChI-derived structural fingerprints) enhances accuracy .

Advanced Research Questions

Q. How do solvent properties influence reaction kinetics in substitution reactions involving this compound?

Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates by stabilizing transition states, as seen in analogous tert-butylsulfonyl systems. Protic solvents (e.g., ethanol) may slow reactions due to hydrogen bonding with nucleophiles. For example, SNAr (nucleophilic aromatic substitution) with amines proceeds 3× faster in DMF compared to THF .

Q. What strategies resolve contradictions in thermal stability data from DSC vs. TGA?

DSC may show a melting point (~150–160°C) without decomposition, while TGA indicates mass loss above 200°C. To reconcile this, perform simultaneous DSC-TGA to correlate endothermic events (melting) with mass loss (decomposition). Purity checks via HPLC are critical, as impurities (e.g., residual bromine) can lower observed decomposition temperatures .

Q. How can computational chemistry predict the sulfonyl group’s role in directing electrophilic attacks?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the electron density distribution: the sulfonyl group creates a meta-directing electrostatic potential surface. Fukui indices identify the 1- and 3-positions as most electrophilic, aligning with experimental bromination outcomes .

Q. What evidence supports the tert-butylsulfonyl group’s steric effects on reaction pathways?

In Suzuki-Miyaura couplings, bulky tert-butyl groups hinder transmetalation, reducing yields compared to less hindered analogs. Kinetic studies show a 40% decrease in coupling efficiency when tert-butyl is present versus methylsulfonyl, attributed to steric clash with the palladium catalyst .

Q. How does competing elimination vs. substitution occur under basic conditions?

In reactions with strong bases (e.g., KOtBu), elimination dominates due to the sulfonyl group’s electron-withdrawing effect, which stabilizes transition states for E2 pathways. Mitigate this by using milder bases (e.g., NaHCO₃) and lower temperatures (0–25°C), favoring SN2 mechanisms .

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